molecular formula C11H11N3O B092345 1-Benzyl-1H-imidazole-2-carboxamide CAS No. 16042-27-6

1-Benzyl-1H-imidazole-2-carboxamide

Cat. No. B092345
CAS RN: 16042-27-6
M. Wt: 201.22 g/mol
InChI Key: XZWCMCSZZNJEDY-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-2-carboxamide, also known as BICA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

1-Benzyl-1H-imidazole-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial activities. 1-Benzyl-1H-imidazole-2-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 1-Benzyl-1H-imidazole-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-Benzyl-1H-imidazole-2-carboxamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-Benzyl-1H-imidazole-2-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and exhibit antifungal and antibacterial activities. 1-Benzyl-1H-imidazole-2-carboxamide has also been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Benzyl-1H-imidazole-2-carboxamide in lab experiments is its high purity and high yield. This makes it easier to obtain pure 1-Benzyl-1H-imidazole-2-carboxamide for use in experiments. However, one of the limitations of using 1-Benzyl-1H-imidazole-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-Benzyl-1H-imidazole-2-carboxamide. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for the treatment of various diseases. Another direction is to explore its potential use as a drug delivery system for the targeted delivery of drugs to cancer cells. Additionally, further studies are needed to investigate the potential side effects of 1-Benzyl-1H-imidazole-2-carboxamide and to determine the optimal dosage for its use in humans.
Conclusion:
In conclusion, 1-Benzyl-1H-imidazole-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities and has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to determine its potential side effects and optimal dosage for use in humans.

Synthesis Methods

The synthesis of 1-Benzyl-1H-imidazole-2-carboxamide involves the reaction of benzylamine with 2-cyanomethylimidazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-Benzyl-1H-imidazole-2-carboxamide. This method has been reported to yield a high purity and high yield of 1-Benzyl-1H-imidazole-2-carboxamide.

properties

CAS RN

16042-27-6

Product Name

1-Benzyl-1H-imidazole-2-carboxamide

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-benzylimidazole-2-carboxamide

InChI

InChI=1S/C11H11N3O/c12-10(15)11-13-6-7-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15)

InChI Key

XZWCMCSZZNJEDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N

synonyms

1-Benzyl-1H-imidazole-2-carboxamide

Origin of Product

United States

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